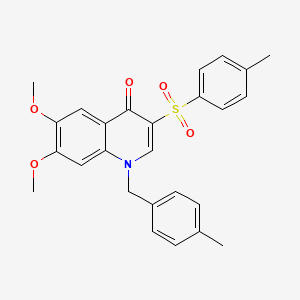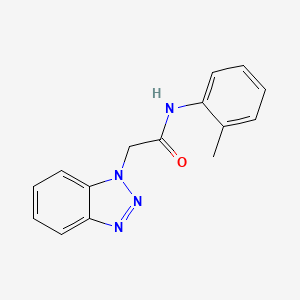![molecular formula C26H21FN4O B2669034 N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-91-1](/img/structure/B2669034.png)
N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolopyrimidine, which is a polycyclic aromatic compound made up of a pyrrole fused to a pyrimidine. Pyrrolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups attached. The presence of these groups would likely confer certain chemical properties to the molecule, such as its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups would influence properties such as the compound’s solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study presents the synthesis of a new series of pyrimidine derivatives, including those linked with morpholinophenyl derivatives. These compounds have been evaluated for larvicidal activity, demonstrating significant biological effects against larvae, implying potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).
Anticancer Potential
Another research effort describes the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, demonstrating potent anticancer activity. These compounds have shown significant cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hosamani et al., 2015).
Nucleoside Transport Inhibition
Research on analogues of 4-nitrobenzylthioinosine has explored the replacement of the ribose moiety with substituted benzyl groups, leading to compounds with lower polarity and higher affinity for ENT1, a nucleoside transport protein. This work hints at potential applications in modifying drug absorption and CNS penetration characteristics (Tromp et al., 2004).
Radiosensitizing Effects in Cancer Therapy
A study on phenylpyrimidine derivatives has uncovered their radiosensitizing effects on human lung cancer cells, specifically through cell cycle perturbation. Such compounds could improve the efficacy of radiotherapy for cancer patients by overcoming radioresistance (Jung et al., 2019).
Chemical Transformations Prediction
Utilizing tandem mass spectrometry, researchers have been able to predict chemical transformations of pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the utility of mass spectrometry in anticipating chemical behavior in solution, which could be valuable for drug development and synthetic chemistry (Wang et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O/c1-32-22-13-11-21(12-14-22)31-16-23(19-5-3-2-4-6-19)24-25(29-17-30-26(24)31)28-15-18-7-9-20(27)10-8-18/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUEDWXURAFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)

![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)


![2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2668965.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)



![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)
